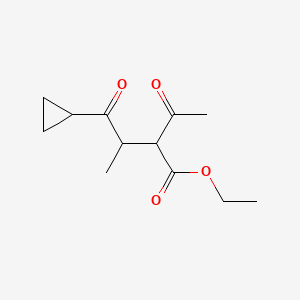
Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate is an organic compound with the molecular formula C12H18O4 It is a derivative of butanoic acid and features a cyclopropyl group, which is a three-membered carbon ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with cyclopropyl methyl ketone under acidic or basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or an acid like hydrochloric acid. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The compound is typically purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyclopropyl group in the molecule can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the cyclopropyl group.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group.
Cyclopropyl methyl ketone: Contains the cyclopropyl group but lacks the ester functionality.
Uniqueness
Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate is unique due to the presence of both the cyclopropyl group and the ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H18O4 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate |
InChI |
InChI=1S/C12H18O4/c1-4-16-12(15)10(8(3)13)7(2)11(14)9-5-6-9/h7,9-10H,4-6H2,1-3H3 |
Clé InChI |
FCABNNBDEWPYEB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)C(=O)C1CC1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13202228.png)
![N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B13202230.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13202243.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide](/img/structure/B13202254.png)
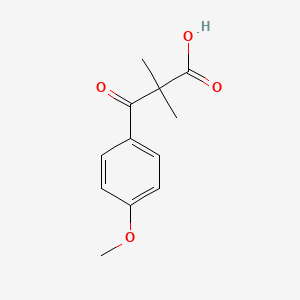
![2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13202264.png)
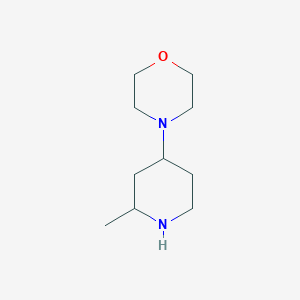
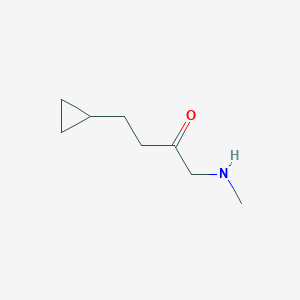
![tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13202298.png)
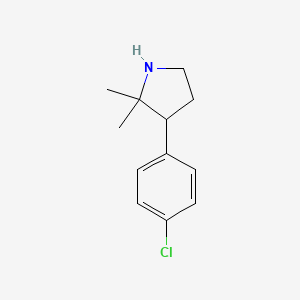
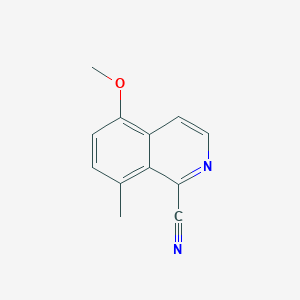
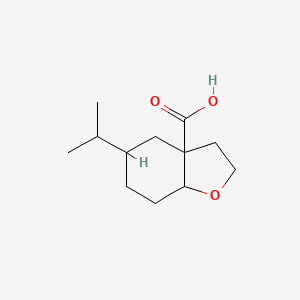
![2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202320.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)
